molecular formula C8H9FN2O2 B12950431 (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine

Cat. No.: B12950431
M. Wt: 184.17 g/mol
InChI Key: FJBXCHOQOVGGFP-YFKPBYRVSA-N
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Description

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral primary amine featuring a fluorinated and nitrated aromatic ring. The compound’s stereochemistry and electron-withdrawing substituents (fluoro and nitro groups) make it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design. The nitro group at the para position relative to the amine enhances its electrophilic character, while the fluorine at the ortho position influences steric and electronic interactions .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m0/s1

InChI Key

FJBXCHOQOVGGFP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:

    Reduction: The reduction of the nitro group to an amine group.

    Chiral Resolution: The separation of the enantiomers to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve the use of catalytic hydrogenation for the reduction step and chromatographic techniques for chiral resolution. These methods ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Further reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine
  • Structure: Chloro (Cl) replaces the nitro (NO₂) group at the 5-position.
  • Molecular Formula : C₈H₉ClFₙ (MW: 173.62).
  • Impact : The chloro group is less electron-withdrawing than nitro, reducing the compound’s acidity and electrophilicity. This substitution may decrease catalytic activity in reactions requiring strong electron-deficient aromatic systems .
1-(3-Chloro-5-nitrophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine
  • Structure : Additional chloro and fluorine substituents on a second aromatic ring.
  • Molecular Formula : C₁₄H₁₁Cl₂FN₂O₂ (MW: 329.15).
1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride
  • Structure : Difluoromethyl (CF₂H) replaces the ortho-fluoro group.
  • Molecular Formula : C₉H₁₀ClF₂N₂O₂ (MW: 264.79).
  • Impact : The CF₂H group increases hydrophobicity and metabolic stability, making it favorable for drug development. However, steric bulk may hinder enantioselective interactions .

Functional Group and Backbone Modifications

1-(Pyridin-2-yl)ethan-1-amine Derivatives
  • Structure : Pyridine ring replaces the benzene ring.
  • Example : Chiral 1-(pyridin-2-yl)ethan-1-amine.
  • Impact : The nitrogen in the pyridine ring introduces basicity and coordination sites, enhancing utility in transition-metal catalysis. These derivatives are widely used in asymmetric hydrogenation for pharmaceutical building blocks .
(R)-1-Phenylethan-1-amine (PEA) and (S)-1-(2-Naphthyl)ethan-1-amine
  • Structure : Simpler aromatic systems (phenyl or naphthyl) without nitro or fluoro groups.
  • Impact: Lacking electron-withdrawing groups, these amines are less reactive in electrophilic processes but serve as efficient organocatalysts in α-amination reactions. (S)-1-(2-Naphthyl)ethan-1-amine derivatives exhibit superior enantioselectivity due to extended π-π interactions .

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Key Applications
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine C₈H₈FN₂O₂ 198.16 2-F, 5-NO₂ Catalysis, pharmaceuticals
(1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine C₈H₉ClFN 173.62 2-F, 5-Cl Intermediate synthesis
1-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ 122.17 Pyridine ring Asymmetric hydrogenation
(R)-1-Phenylethan-1-amine C₈H₁₁N 121.18 Phenyl Organocatalysis (α-amination)
1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine HCl C₉H₁₀ClF₂N₂O₂ 264.79 3-CF₂H, 5-NO₂ Drug development

Key Research Findings

  • Electronic Effects : The nitro group in this compound significantly lowers the pKa of the amine (compared to chloro or methyl analogs), enhancing its reactivity in nucleophilic substitutions .
  • Stereochemical Influence : The (S)-configuration optimizes binding in chiral recognition processes, as seen in enantioselective transport studies with crown ethers .

Challenges and Opportunities

  • Synthesis : Introducing nitro groups requires careful control to avoid side reactions (e.g., over-nitration).
  • Toxicity: Nitroaromatic compounds often exhibit higher toxicity; derivatives like 1-(2-Amino-6-nitrophenyl)ethanone require thorough toxicological profiling .
  • Catalytic Efficiency: While less effective than naphthyl-based amines in organocatalysis, fluorinated nitro derivatives may excel in electron-deficient systems .

Biological Activity

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

This compound can be synthesized through various chemical reactions involving 2-fluoro-5-nitrobenzaldehyde. The synthesis typically involves reducing the corresponding nitro compound or utilizing specific coupling reactions. The presence of both fluorine and nitro groups enhances the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's unique electronic properties, due to the fluorine and nitro substituents, allow it to modulate enzyme activities and receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could influence receptor activity, affecting signaling pathways critical in various biological processes.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL in various studies .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundMIC (μg/mL)Target Organism
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4M. tuberculosis H37Rv
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide16Klebsiella pneumoniae
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments of related compounds indicate varying degrees of safety profiles. For example, certain derivatives have shown no significant inhibitory effects against tumor cell lines, suggesting a favorable therapeutic window for further development .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development in several areas:

  • Antitubercular Agents: Due to its activity against M. tuberculosis, it may serve as a lead compound for developing new antitubercular drugs.
  • Antibacterial Applications: Its structural similarities with known antibacterial agents suggest potential efficacy against resistant bacterial strains.
  • Biochemical Probes: Its ability to interact with biological targets positions it as a valuable tool for studying enzyme functions and receptor activities.

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